molecular formula C20H22N6O2S B2915200 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one CAS No. 941889-63-0

12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one

Cat. No.: B2915200
CAS No.: 941889-63-0
M. Wt: 410.5
InChI Key: WLWGWLAFUMZMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex organic molecule featuring a unique structure that includes a piperazine ring, a phenyl group, and a thia-tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol, followed by methylation . The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the thia-tricyclic core is constructed through a series of cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Mechanism of Action

The mechanism of action of 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth . Additionally, it can interact with cell membranes, disrupting their integrity and causing cell death .

Comparison with Similar Compounds

12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its complex structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-23-7-9-24(10-8-23)17(27)11-15-13-29-20-22-18-16(19(28)25(15)20)12-21-26(18)14-5-3-2-4-6-14/h2-6,12,15H,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWGWLAFUMZMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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